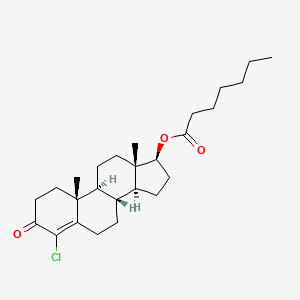

Clostebol capronate

Description

Historical Context of Anabolic-Androgenic Steroid Research

The study of anabolic-androgenic steroids (AAS) has evolved significantly since the mid-20th century, driven by the desire to separate the anabolic (muscle-building) effects of testosterone (B1683101) from its androgenic (masculinizing) effects. This pursuit led to the synthesis of numerous testosterone derivatives, including Clostebol (B1669245).

Clostebol, also known as 4-chlorotestosterone, is a synthetic anabolic-androgenic steroid that was first described and synthesized in 1956. nih.gov As a derivative of the natural hormone testosterone, its creation was part of a broader wave of research in the 1950s and 1960s focused on creating new steroids with therapeutic potential. ontosight.aiacs.org The initial research aimed to modify the testosterone molecule to enhance its anabolic properties while minimizing androgenic side effects. The key structural modification in clostebol is the introduction of a chlorine atom at the 4th position of the steroid's A-ring. iiab.me

Following the synthesis of the base compound, clostebol, research extended into the development of its esterified forms. Esterification is a common strategy in steroid chemistry to alter the pharmacokinetics of a drug, typically to achieve a slower release from the site of injection and a longer duration of action. Clostebol has been prepared as several esters, with research leading to the marketing of different forms for various applications. wikipedia.org

These esters act as prodrugs, meaning they are inactive until they are metabolized in the body into the active form, clostebol. wikipedia.orgwikipedia.org The primary esters developed and researched include:

Clostebol Acetate (B1210297) : Marketed under brand names such as Macrobin, Steranabol, and Alfa-Trofodermin. nih.govwikipedia.orgwikipedia.org

Clostebol Caproate : Also known as clostebol hexanoate, it was marketed with the brand name Macrobin-Depot. nih.govwikipedia.orgwikipedia.org

Clostebol Propionate (B1217596) : Sold under the brand name Yonchlon. nih.govwikipedia.org

| Clostebol Ester | Alternative Name(s) | Example Brand Name(s) |

|---|---|---|

| Clostebol Acetate | 4-chlorotestosterone 17β-acetate | Macrobin, Steranabol, Megagrisevit nih.govwikipedia.orgwikipedia.org |

| Clostebol Caproate | 4-chlorotestosterone 17β-caproate, Clostebol Hexanoate | Macrobin-Depot nih.govwikipedia.orgwikipedia.org |

| Clostebol Propionate | 4-chlorotestosterone 17β-propionate | Yonchlon nih.govwikipedia.org |

Initial uses of clostebol and its esters included veterinary applications, particularly for fattening cattle. nih.gov However, it was the detection of clostebol acetate in animals in Europe during the 1990s that spurred detailed investigations into the metabolism of this steroid across various animal species and in humans. nih.govresearchgate.netresearchgate.net

Early studies focused on identifying metabolites in slaughter animals to ensure food safety and detect illegal use. nih.govcloud-clone.com These investigations revealed that clostebol is heavily metabolized. nih.gov The metabolic pathways were found to be dependent on the route of administration (oral vs. intramuscular) and could differ between species. nih.gov

In recent years, with the improvement of detection methods for anti-doping purposes, research has shifted to extensively characterizing human metabolism. wada-ama.orgyuntsg.com Studies have identified numerous metabolites in human urine, including glucuronide and sulfate (B86663) conjugates. upf.edunih.govnih.gov This research has led to the identification of long-term metabolites, which allows for a much longer detection window of clostebol use. upf.edunih.gov For instance, one sulfate metabolite was found to be detectable in urine for up to 25 days post-administration. upf.edunih.gov

Classification within Steroid Biochemistry

Clostebol Capronate's classification is rooted in its fundamental structure as a modified testosterone molecule.

This compound is a synthetic androstane (B1237026) steroid. iiab.mewikipedia.org Its core structure is derived from testosterone, the primary male sex hormone. wikipedia.orgontosight.aincats.io The full chemical name, 4-chloro-17β-hydroxy-androst-4-en-3-one hexanoate, describes this relationship. ontosight.ai It is specifically the C17β caproate (or hexanoate) ester of clostebol (4-chlorotestosterone). wikipedia.orgontosight.ai The "androstane" classification refers to the core 19-carbon tetracyclic hydrocarbon skeleton from which androgens are derived.

The introduction of a chlorine atom at the C-4 position of the testosterone molecule is the defining feature of clostebol and has profound effects on its metabolism. iiab.mewikipedia.org This single substitution is responsible for two key metabolic alterations:

Prevention of 5α-reduction : The 4-chloro group blocks the enzyme 5α-reductase from converting the compound into a dihydrotestosterone (B1667394) (DHT) derivative. nih.govwikipedia.org In testosterone metabolism, DHT is a more potent androgen.

Inhibition of Aromatization : The substitution also prevents the aromatase enzyme from converting clostebol into estrogenic compounds. nih.govwikipedia.orgcloud-clone.com This eliminates the potential for estrogen-related effects.

These modifications were a deliberate attempt to create an anabolic agent with a more favorable profile by blocking major metabolic pathways that, in the case of testosterone, lead to more potent androgenic and estrogenic metabolites.

| Metabolic Pathway | Effect on Testosterone | Effect of 4-Chloro Substitution on Clostebol |

|---|---|---|

| 5α-Reductase | Converts to Dihydrotestosterone (DHT), a potent androgen. | Blocked; prevents conversion to a DHT-like metabolite. nih.govwikipedia.org |

| Aromatase | Converts to Estradiol, an estrogen. | Blocked; prevents conversion to estrogenic compounds. nih.govwikipedia.orgcloud-clone.com |

Structure

2D Structure

Properties

CAS No. |

32361-10-7 |

|---|---|

Molecular Formula |

C26H39ClO3 |

Molecular Weight |

435.0 g/mol |

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-4-chloro-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate |

InChI |

InChI=1S/C26H39ClO3/c1-4-5-6-7-8-23(29)30-22-12-11-18-17-9-10-20-24(27)21(28)14-16-25(20,2)19(17)13-15-26(18,22)3/h17-19,22H,4-16H2,1-3H3/t17-,18-,19-,22-,25+,26-/m0/s1 |

InChI Key |

IADJORLUSZAXTG-ZSGDZNMQSA-N |

Isomeric SMILES |

CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C(C(=O)CC[C@]34C)Cl)C |

Canonical SMILES |

CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C(C(=O)CCC34C)Cl)C |

Origin of Product |

United States |

Molecular Pharmacology and Cellular Mechanisms

Androgen Receptor Interactions and Ligand Binding Dynamics

The biological activity of clostebol (B1669245) capronate is initiated by the binding of its active form, clostebol, to the androgen receptor (AR), a protein that is part of the nuclear receptor superfamily. wikipedia.org In its unbound state, the androgen receptor is primarily located in the cytoplasm of the cell, where it is associated with a complex of heat shock proteins (HSPs) that maintain its conformation and prevent its translocation to the nucleus. nih.govjci.org

The binding of an androgenic ligand like clostebol to the AR induces a conformational change in the receptor protein. ontosight.ai This structural alteration is a critical step that leads to the dissociation of the heat shock proteins from the receptor. nih.govthermofisher.com Once freed from the HSP complex, the ligand-bound androgen receptor is able to dimerize, forming a complex with another activated androgen receptor. thermofisher.com This dimerization is a prerequisite for the subsequent events in the signaling cascade.

Following ligand binding and dimerization, the clostebol-AR complex translocates from the cytoplasm into the cell nucleus. wikipedia.orgontosight.ai This nuclear translocation is an active process that is facilitated by the exposure of a nuclear localization sequence on the androgen receptor, which is unmasked upon ligand binding. thermofisher.com

Once inside the nucleus, the clostebol-AR dimer functions as a transcription factor, binding to specific DNA sequences known as androgen response elements (AREs) located in the promoter regions of target genes. jci.orgthermofisher.com This binding event initiates the recruitment of co-activator or co-repressor proteins, which in turn modulate the rate of transcription of these androgen-sensitive genes. amegroups.org The activation of these downstream signaling pathways ultimately leads to the physiological effects associated with clostebol capronate.

The interaction of the clostebol-AR complex with androgen response elements directly influences the transcription of a wide array of genes. amegroups.org This modulation of gene expression is the fundamental mechanism through which this compound exerts its cellular effects. The specific genes that are regulated by androgens can vary depending on the cell type and tissue. nih.gov

In general, androgens can up-regulate the expression of genes involved in anabolic processes and down-regulate those involved in catabolic processes. nih.gov For example, androgen-regulated genes can play critical roles in muscle development and function. oup.com Studies have identified hundreds of genes that are either up-regulated or down-regulated in response to androgen treatment. amegroups.orgoup.com This altered genetic expression profile leads to changes in the synthesis of various proteins, which in turn affects cellular structure and function.

Biochemical Pathways of Anabolism

The anabolic effects of this compound are the result of its influence on several key biochemical pathways within the body. These pathways collectively contribute to an increase in muscle mass and strength, as well as other physiological changes.

One of the primary anabolic effects of this compound is the enhancement of protein synthesis. physio-pedia.compatsnap.com By binding to the androgen receptor, clostebol initiates a signaling cascade that leads to an increased rate of transcription of genes responsible for the production of proteins, particularly in skeletal muscle cells. wikipedia.orgucsd.edu The resulting increase in messenger RNA (mRNA) is then translated into new proteins, contributing to muscle hypertrophy. ucsd.edu

Furthermore, anabolic steroids can also indirectly promote protein synthesis by antagonizing the effects of catabolic hormones like glucocorticoids. physio-pedia.com Glucocorticoids typically promote the breakdown of muscle tissue, so by inhibiting their action, clostebol helps to shift the cellular balance towards protein accretion. physio-pedia.com

This compound promotes a positive nitrogen balance within the body, a state where the intake of nitrogen is greater than its excretion. patsnap.comoup.com Nitrogen is a fundamental component of amino acids, the building blocks of proteins. patsnap.com A positive nitrogen balance is indicative of an anabolic state, where the body is actively building new tissues. oup.com

The administration of anabolic steroids has been shown to decrease the urinary excretion of nitrogen, leading to increased nitrogen retention. oup.com This effect is a direct consequence of the increased protein synthesis and decreased protein catabolism induced by the androgenic-anabolic steroid. nih.govnih.gov

This compound can also stimulate erythropoiesis, the process of red blood cell production. patsnap.com Androgens are known to increase the production of erythropoietin (EPO), a hormone primarily produced by the kidneys that plays a crucial role in stimulating the proliferation and differentiation of erythroid progenitor cells in the bone marrow. nih.govresearchgate.netnih.gov

The erythropoietic effects of androgens are mediated through the DNA-binding activity of the androgen receptor in non-hematopoietic cells, which leads to increased EPO expression. nih.gov This, in turn, enhances the production of red blood cells, which are responsible for oxygen transport throughout the body. nih.govresearchgate.net

Cellular Differentiation Processes

Clostebol promotes muscle growth by interacting with androgen receptors (AR) located in muscle tissue. patsnap.compatsnap.com Upon administration, this compound is hydrolyzed to release free clostebol, which then binds to and activates these intracellular receptors. This ligand-receptor complex translocates to the cell nucleus and modulates the transcription of specific genes responsible for protein synthesis. patsnap.com

Enzymatic Interactions and Stereochemical Considerations

The metabolic fate and activity of clostebol are heavily influenced by its unique chemical structure, specifically the 4-chloro substitution. This structural feature governs its interaction with key steroidogenic enzymes, affecting its conversion into other active or inactive metabolites.

The metabolism of clostebol involves enzymatic reduction by both 5-α and 5-β reductase. nih.govresearchgate.net These enzymes act on the double bond between carbons 4 and 5 of the steroid A-ring. However, the presence of the chlorine atom at the C4 position significantly hinders the activity of 5-α reductase. yuntsg.comnih.gov This impairment is a critical aspect of clostebol's pharmacology, as it prevents its conversion to dihydrotestosterone (B1667394) (DHT), a more potent androgen responsible for many of the androgenic side effects associated with other AAS. nih.govwikipedia.org

While 5-α reduction is impeded, clostebol does undergo metabolism, with studies indicating that it is reduced by both 5-α and 5-β reductases in the initial phase of its breakdown. nih.govresearchgate.net The resulting metabolites are then further processed in subsequent metabolic steps. The balance between 5-α and 5-β reduction pathways can vary, influencing the specific profile of excreted metabolites.

Following the initial reduction steps, clostebol and its metabolites are substrates for 17β-hydroxysteroid dehydrogenases (17β-HSD). nih.gov These enzymes catalyze the reversible oxidation of the 17β-hydroxyl group to a 17-keto group. wikipedia.org In the case of clostebol, this enzymatic oxidation pathway leads to the formation of metabolites such as 4-chloro-4-androsten-3,17-dione (4-chloroandrostenedione). nih.gov This process is a common metabolic pathway for many steroid hormones, including testosterone (B1683101), and represents a key step in their inactivation and subsequent excretion. nih.govnih.gov The various isoforms of 17β-HSD exhibit tissue-specific expression and can steer the local steroid milieu towards either more or less active compounds. nih.gov

The chlorine atom at the C4 position is the most defining feature of the clostebol molecule and is fundamental to its pharmacological profile. This substitution creates steric hindrance and alters the electronic properties of the A-ring, which has two primary consequences for its enzymatic conversion.

Firstly, the C4-chlorination blocks the aromatase enzyme from acting on the steroid. nih.govpatsnap.com Aromatase is responsible for converting androgens into estrogens by aromatizing the A-ring. nih.gov By rendering clostebol incapable of this conversion, the risk of estrogenic side effects is virtually eliminated. swolverine.comantidopingdatabase.com

Secondly, as previously mentioned, this substitution significantly impairs the reduction of clostebol to dihydrotestosterone (DHT) by 5-α reductase. wikipedia.orgyuntsg.comnih.gov This resistance to 5-α reduction is a key factor in clostebol's lower androgenic activity compared to testosterone. swolverine.com

The metabolic pathway of Clostebol is detailed in the table below, highlighting the key enzymatic steps and resulting metabolites.

| Metabolic Step | Enzyme(s) Involved | Substrate | Primary Product(s) | Significance |

| Initial Reduction | 5-α Reductase, 5-β Reductase | Clostebol (4-chlorotestosterone) | 5α/5β-reduced metabolites | The C4-chlorine substitution impairs 5α-reductase activity, limiting conversion to a DHT-like analogue. nih.govyuntsg.comnih.gov |

| Oxidation | 17β-Hydroxysteroid Dehydrogenase (17β-HSD) | Clostebol | 4-chloroandrostenedione (CLAD) | Inactivation and preparation for excretion. nih.gov |

| Aromatization | Aromatase | Clostebol | None | The C4-chlorine substitution prevents conversion to estrogenic compounds. nih.govwikipedia.org |

Biotransformation and Metabolic Profiling

Phase I and Phase II Metabolism Pathways

Phase I metabolism of clostebol (B1669245) involves functionalization reactions that introduce or expose hydroxyl groups, preparing the molecule for subsequent conjugation. slideshare.net The presence of a chlorine atom at the C4 position of the steroid nucleus prevents the conversion of clostebol to dihydrotestosterone (B1667394) (DHT) and also blocks its aromatization to estrogenic compounds. nih.govwikipedia.org This structural feature significantly influences its metabolic profile compared to testosterone (B1683101). yuntsg.com Following Phase I reactions, the resulting metabolites undergo Phase II conjugation, primarily with glucuronic acid and sulfate (B86663), to facilitate their elimination. patsnap.comresearchgate.net

The principal and most commonly monitored metabolite of clostebol is 4-chloro-androst-4-en-3α-ol-17-one, designated as M1. yuntsg.comresearchgate.netnih.govresearchgate.net This key metabolite is a cornerstone of anti-doping controls for detecting clostebol use. researchgate.netunito.it The formation of M1 involves the reduction of the 3-keto group of the parent compound. nih.gov Its detection in urine is a definitive indicator of exposure to clostebol. unito.it Studies have confirmed that M1 can be detected even after a single transdermal application of clostebol acetate (B1210297), highlighting its sensitivity as a biomarker. researchgate.netunito.it

Beyond the primary metabolite M1, several other secondary metabolites have been identified and structurally characterized. These include metabolites labeled M2, M3, and M4. yuntsg.comnih.govresearchgate.net Like M1, these compounds are products of Phase I metabolic reactions and are primarily excreted as glucuronide conjugates. yuntsg.comnih.gov Another significant secondary metabolite is M5, which has been identified as 4ζ-chloro-5ζ-androstan-3β-ol-17-one. yuntsg.comnih.govresearchgate.net Unlike M1-M4, M5 is predominantly excreted conjugated to sulfate. yuntsg.comnih.govresearchgate.net The structural differences among these metabolites arise from various reduction and oxidation reactions occurring on the steroid's core structure. nih.gov Research has also identified other metabolites, including two previously unreported free metabolites, through advanced analytical techniques like liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QTOF-MS). nih.gov

| Metabolite ID | Chemical Name | Primary Conjugation Pathway | Significance |

|---|---|---|---|

| M1 | 4-chloro-androst-4-en-3α-ol-17-one | Glucuronide | Primary biomarker in doping control. researchgate.netunito.it |

| M2 | Structure not fully specified in sources | Glucuronide | Secondary metabolite used to study metabolic profile. yuntsg.comnih.gov |

| M3 | Structure not fully specified in sources | Glucuronide | Secondary metabolite used to study metabolic profile. yuntsg.comnih.gov |

| M4 | Structure not fully specified in sources | Glucuronide | Secondary metabolite used to study metabolic profile. yuntsg.comnih.gov |

| M5 | 4ζ-chloro-5ζ-androstan-3β-ol-17-one | Sulfate | Key sulfate-conjugated metabolite. yuntsg.comnih.govresearchgate.net |

Conjugation Pathways

Conjugation represents the final step in the metabolic processing of clostebol metabolites before their excretion. This Phase II process involves attaching polar molecules like glucuronic acid or sulfate to the Phase I metabolites, which significantly increases their water solubility and facilitates their removal via urine. patsnap.comnih.govresearchgate.net

Glucuronidation is a major Phase II metabolic pathway for clostebol. hyphadiscovery.com The primary metabolite, M1, along with the secondary metabolites M2, M3, and M4, are predominantly conjugated with glucuronic acid before being excreted in the urine. yuntsg.comnih.govresearchgate.net It is estimated that less than 5% of clostebol metabolites are excreted in their unconjugated (free) form. nih.gov The analysis of these glucuronide conjugates is a standard procedure in anti-doping laboratories. wada-ama.org In addition to the well-established metabolites, studies have also reported the identification of four previously uncharacterized glucuronide conjugates, further expanding the known metabolic profile of clostebol. nih.gov

Alongside glucuronidation, sulfation is another critical conjugation pathway for clostebol metabolites. patsnap.comresearchgate.net The M5 metabolite is a known example of a predominantly sulfate-conjugated product. yuntsg.comnih.gov Research efforts have focused on the sulfate fraction of clostebol metabolism to identify new biomarkers. researchgate.net One significant study using LC-QTOF-MS successfully identified fourteen clostebol metabolites in total, which included nine previously unreported metabolites. nih.gov Among these were seven novel sulfate conjugates (designated S2-S8), demonstrating that sulfation is a more extensive metabolic route for clostebol than previously understood. nih.gov

The discovery and characterization of sulfate metabolites have proven to be highly significant for extending the detection window for clostebol use. researchgate.netwada-ama.org Sulfate conjugates have been described as long-term metabolites for several anabolic androgenic steroids. researchgate.netdshs-koeln.de In the case of clostebol, a specific sulfate metabolite, identified as S1 (4ξ-chloro-5ξ-androst-3ξ-ol-17-one-3ξ-sulfate), was found to be detectable in urine for up to 25 days after a single oral administration. nih.gov This provides a much longer detection period compared to the more traditionally monitored glucuronide metabolites. researchgate.net The monitoring of such long-term sulfate biomarkers, therefore, improves the effectiveness of anti-doping programs by allowing for a greater chance of detecting illicit use. researchgate.netnih.gov

| Metabolite ID | Conjugate Type | Detection Window / Significance |

|---|---|---|

| M1-Glucuronide | Glucuronide | Mainly excreted as a glucuronide; primary screening target. yuntsg.comnih.gov |

| M2, M3, M4-Glucuronides | Glucuronide | Excreted as glucuronides. yuntsg.comnih.gov |

| M5-Sulfate | Sulfate | Predominantly excreted as a sulfate. yuntsg.comnih.gov |

| S1 (4ξ-chloro-5ξ-androst-3ξ-ol-17-one-3ξ-sulfate) | Sulfate | Considered a long-term metabolite, detectable up to 25 days. nih.gov |

| S2-S8 | Sulfate | Novel sulfate conjugates identified, expanding the metabolic profile. nih.gov |

In Vivo Metabolic Studies

In vivo studies, which are conducted within a living organism, provide essential information on how a substance is absorbed, distributed, metabolized, and excreted.

Excretion Profiles in Biological Matrices (Urine, Hair, Liver, Muscle, Feces)

Following administration, clostebol and its metabolites are distributed and eliminated through various biological matrices. Urine is the primary matrix for detecting clostebol use, with metabolites being excreted in both free and conjugated forms (glucuronides and sulfates). researchgate.netnih.gov Studies have identified numerous metabolites in urine, with 4-chloro-androst-4-en-3α-ol-17-one (M1) being a key target for detection. researchgate.netresearchgate.netdshs-koeln.de Sulfate metabolites, in particular, have been noted as long-term markers of clostebol use. researchgate.netnih.gov

While urine is the most common sample type, clostebol and its metabolites can also be found in other biological materials. Research has involved the analysis of liver, muscle, and feces to create a comprehensive metabolic profile. nih.gov Hair analysis is another valuable tool, especially for demonstrating long-term use or for distinguishing between intentional administration and accidental contamination. researchgate.net The detection of clostebol in various matrices is often accomplished using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

Comparative Metabolic Investigations Across Species (Human, Bovine, Equine)

The metabolism of clostebol has been investigated in various species, revealing both similarities and differences. In humans, the primary urinary metabolite is 4-chloro-androst-4-en-3α-ol-17-one, which is mainly excreted as a glucuronide conjugate. yuntsg.comwada-ama.org Studies on clostebol metabolism in humans have identified a range of phase I and phase II metabolites. yuntsg.comresearchgate.net

In bovine species, which have been a focus of study due to the illicit use of clostebol as a growth promoter, the metabolic profile can differ. nih.gov Following intramuscular administration in cattle, major urinary metabolites include epi-clostebol, 4-chloro-4-androsten-3,17-dione, and 4-chloro-4-androsten-3α-ol-17-one. nih.gov Oral administration can lead to the formation of additional metabolites. nih.gov

Metabolic studies in horses have also been conducted. igsrv.org Research on clostebol acetate in horses has contributed to understanding its biotransformation in this species. igsrv.org These cross-species comparisons are vital for veterinary medicine, food safety, and anti-doping efforts in equestrian sports.

Inter-individual and Inter-ethnic Variations in Phase II Metabolite Excretion

Significant variations in drug metabolism can occur between individuals and across different ethnic groups. nih.govki.se These differences are particularly pronounced in the excretion of phase II metabolites, such as glucuronide and sulfate conjugates. researchgate.netnih.gov

For clostebol, studies have highlighted inter-ethnic differences in the excretion of its metabolites. nih.govresearchgate.net For instance, research has compared the metabolic profiles in Caucasian and Chinese populations. nih.govresearchgate.net A study involving Caucasian male volunteers identified sixteen sulfate metabolites, with some being detectable for over 10 days. nih.gov One specific sulfate metabolite, characterized as 4ξ-chloro-5α-androst-3β-ol-17-one 3β-sulfate, was detectable for up to 31 days, offering a longer window of detection compared to commonly monitored glucuronide metabolites. nih.gov Such findings underscore the importance of considering genetic and ethnic factors when developing and interpreting analytical tests for clostebol. nih.gov

In Vitro Metabolic Models and Enzymatic Assays

In vitro models, which use components of an organism in a controlled laboratory setting, are invaluable for dissecting the specific biochemical pathways involved in drug metabolism.

Application of Human Skin Cells (Keratinocytes, Fibroblasts) in Metabolic Research

Human skin cells, such as keratinocytes and fibroblasts, have been utilized as an in vitro model to investigate the metabolism of topically applied steroids like clostebol. nih.gov This is particularly relevant as clostebol acetate is available in topical formulations. yuntsg.com Studies using these cell lines have provided insights into the metabolic capacity of the skin. nih.gov Research has shown that 5α-reductase activity is a predominant metabolic pathway in these cells for clostebol and other related steroids. nih.gov Specifically, the formation of 5α-reduced metabolites of clostebol has been observed after incubation with human keratinocytes and fibroblasts. nih.gov These in vitro skin models help to understand the initial metabolic fate of the compound upon dermal absorption.

Isolated Enzyme Assays for Elucidating A-Ring Reduction Sequences

To understand the specific enzymatic reactions involved in clostebol metabolism, isolated enzyme assays are employed. sjtu.edu.cn The reduction of the A-ring of the steroid nucleus is a critical step in its biotransformation. nih.gov Enzymes such as 5α- and 5β-reductases are key players in this process. nih.gov However, the presence of a chlorine atom at the C4 position of clostebol impairs the activity of 5α-reductases. yuntsg.com

Isolated enzyme assays can help to pinpoint the specific enzymes responsible for the observed metabolic transformations and to characterize the kinetics of these reactions. sjtu.edu.cnnih.gov While detailed studies specifically on isolated enzymes for clostebol's A-ring reduction are not extensively reported in the provided context, this approach is a standard in metabolic research to elucidate such pathways. sjtu.edu.cnadmescope.com

Below is a data table summarizing the key metabolites of Clostebol.

Table 1: Key Metabolites of Clostebol| Metabolite ID | Chemical Name | Excretion Form | Detection Matrix | Species |

|---|---|---|---|---|

| M1 | 4-chloro-androst-4-en-3α-ol-17-one | Glucuronide | Urine | Human, Bovine |

| S1a | 4ξ-chloro-5α-androst-3β-ol-17-one 3β-sulfate | Sulfate | Urine | Human (Caucasian) |

| - | epi-clostebol (17α-clostebol) | - | Urine | Bovine |

| - | 4-chloro-4-androsten-3,17-dione (CLAD) | - | Urine | Bovine |

The following table lists the chemical compounds mentioned in this article.

Advanced Analytical Methodologies for Detection and Quantification

Sample Preparation Techniques for Complex Matrices

Effective sample preparation is a critical prerequisite for reliable analysis. The primary goal is to extract the analytes of interest from complex matrices such as urine, blood, or tissue, while removing compounds that could interfere with subsequent analysis. This process often involves a combination of enzymatic hydrolysis, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.netnih.gov

Clostebol (B1669245) and its metabolites are often present in biological samples as conjugates, primarily glucuronides and sulfates. yuntsg.comupf.edu To enable their extraction and analysis by chromatographic techniques, these conjugated forms must first be cleaved through enzymatic hydrolysis. This process liberates the parent steroid, making it accessible for subsequent extraction steps.

A common enzyme preparation used for this purpose is from Helix pomatia, which contains both β-glucuronidase and arylsulfatase activity, allowing for the cleavage of both types of conjugates. nih.govnih.gov The procedure typically involves adjusting the sample's pH to an optimal level for enzyme activity, followed by incubation. For instance, a urine sample's pH is adjusted to 5.2 using an acetate (B1210297) buffer before the addition of β-glucuronidase and incubation at 37°C for 16–20 hours. nih.gov Another method utilizes β-glucuronidase from E. coli, with incubation at 55°C for one hour after the addition of a phosphate (B84403) buffer. yuntsg.com

Table 1: Typical Conditions for Enzymatic Hydrolysis of Clostebol Metabolites

| Parameter | Condition 1 | Condition 2 |

| Enzyme Source | Helix pomatia juice | E. coli β-glucuronidase |

| Buffer | Acetate buffer | Phosphate buffer (0.8 M) |

| pH | 5.2 | 7.0 |

| Incubation Temperature | 37°C (± 2°C) | 55°C |

| Incubation Time | 16–20 hours | 1 hour |

| Reference | nih.gov | yuntsg.com |

Solid-phase extraction (SPE) is a widely used technique for sample clean-up and concentration following hydrolysis. thermofisher.comsigmaaldrich.com It offers a more efficient and selective alternative to traditional liquid-liquid extraction, significantly reducing solvent consumption. thermofisher.com The choice of sorbent material is critical and depends on the properties of the analyte and the matrix. For clostebol analysis, C18 (a non-polar, reversed-phase sorbent) and NH2 (an amino, normal-phase or weak anion exchange sorbent) cartridges are frequently employed in sequence to achieve a high degree of purity. researchgate.netnih.gov

A typical SPE protocol involves four main steps:

Conditioning: The sorbent bed is activated with a solvent like methanol (B129727), followed by water or a buffer to prepare it for sample interaction.

Loading: The pre-treated sample (e.g., hydrolyzed urine) is passed through the cartridge. The analytes of interest are retained on the sorbent.

Washing: Interfering compounds are washed from the cartridge using specific solvents, while the analytes remain bound.

Elution: A different solvent is used to disrupt the analyte-sorbent interaction and elute the purified analytes for analysis.

In the analysis of clostebol residues, a method has been described that uses a C18 SPE column for initial isolation, followed by further purification using an NH2 SPE column. researchgate.netnih.gov This dual-column approach enhances the selectivity of the clean-up process.

Table 2: Example of a Sequential SPE Protocol for Clostebol Analysis

| Step | Sorbent | Procedure | Purpose | Reference |

| 1. Initial Isolation | C18 | The hydrolyzed sample is loaded onto the conditioned C18 cartridge. | Captures clostebol and its metabolites from the aqueous matrix. | researchgate.netnih.gov |

| 2. Further Purification | NH2 | The eluate from the C18 step is processed through an NH2 cartridge. | Removes different types of interferences, providing a cleaner extract. | researchgate.netnih.gov |

Liquid-liquid extraction (LLE) is another fundamental technique used for purifying samples based on the differential solubility of compounds between two immiscible liquid phases, typically an aqueous phase and an organic solvent. celignis.comrtlengineers.com In the context of clostebol analysis, LLE is often used as a purification step following SPE or as a standalone extraction method. researchgate.netnih.gov

After enzymatic hydrolysis, the sample is typically made alkaline before extraction with a non-polar organic solvent. yuntsg.com Solvents such as n-pentane and tert-butyl methyl ether (TBME) have been successfully used. researchgate.netnih.govyuntsg.com For example, one method involves adding a carbonate/bicarbonate buffer to the hydrolyzed sample, followed by extraction with TBME. yuntsg.com Another protocol uses n-pentane for liquid-liquid extraction as a purification step after initial C18 SPE. nih.gov The organic layer containing the analytes is then separated, evaporated to dryness, and the residue is reconstituted in a suitable solvent for chromatographic analysis. yuntsg.com

Chromatographic Separation Techniques

Chromatography is the cornerstone of modern analytical chemistry, enabling the separation of complex mixtures into individual components. For clostebol capronate and its metabolites, both gas and liquid chromatography, coupled with mass spectrometry, are the definitive analytical techniques.

Gas chromatography-mass spectrometry (GC-MS) has historically been a primary tool for steroid analysis in anti-doping laboratories. yuntsg.comwada-ama.org Due to the low volatility of steroids like clostebol, a derivatization step is required before GC analysis. This chemical modification, typically silylation, converts the analytes into more volatile and thermally stable derivatives. A common derivatizing agent is a mixture of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), ammonium (B1175870) iodide (NH4I), and 2-mercaptoethanol. upf.edu

The derivatized extract is then injected into the GC system, where it is vaporized and separated on a capillary column. A typical column used is a methyl-fused silica (B1680970) capillary column (e.g., HP1MS, 17 m length, 0.2 mm internal diameter, 0.11 µm film thickness). yuntsg.com The separated compounds then enter the mass spectrometer for detection and identification. Tandem mass spectrometry (GC-MS/MS) provides enhanced selectivity and sensitivity, which is crucial for detecting the low concentrations of metabolites found in biological samples. yuntsg.com

Table 3: Example of GC-MS/MS Parameters for Clostebol Metabolite Analysis

| Parameter | Specification | Reference |

| Derivatization Agent | MSTFA/NH4I/2-mercaptoethanol | upf.edu |

| Incubation | 60°C for 20 minutes | upf.edu |

| GC Column | HP1MS (17 m x 0.2 mm x 0.11 µm) | yuntsg.com |

| Carrier Gas | Helium (0.8 ml/min) | yuntsg.com |

| Injection Mode | Split (1:20) | yuntsg.com |

| Temperature Program | Initial 188°C for 2.5 min, ramp to 211°C, then to 238°C, and finally to 320°C | yuntsg.com |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for the determination of clostebol and its metabolites. researchgate.netnih.gov A key advantage of LC is that it often eliminates the need for chemical derivatization, simplifying sample preparation. upf.edu Ultra-high-performance liquid chromatography (UHPLC) systems offer faster analysis times and improved resolution. unito.it

A common approach involves reversed-phase chromatography using a C18 column. For instance, a Shimadzu Nexera X2 system equipped with a Poroshell 120 EC-C18 column (150 mm × 2.1 mm × 2.7 μm) has been used for the separation of clostebol. nih.gov The mobile phase typically consists of a gradient or isocratic mixture of an organic solvent (like methanol or acetonitrile) and water. nih.gov

Detection is achieved using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, usually operating in positive mode. nih.gov This setup allows for highly selective and sensitive detection by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.

Table 4: Example of LC-MS/MS Parameters for Clostebol Analysis

| Parameter | Specification | Reference |

| LC System | Shimadzu Nexera X2 | nih.gov |

| Column | Poroshell 120 EC-C18 (150 mm × 2.1 mm × 2.7 μm) | nih.gov |

| Mobile Phase | Methanol and Water (70:30, v/v) | nih.gov |

| Flow Rate | 0.15 mL/min | nih.gov |

| Column Temperature | 40°C | nih.gov |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | nih.gov |

| Mass Spectrometer | AB SCIEX 5500 Triple Quadrupole | nih.gov |

Ultra-High Performance Liquid Chromatography (UHPLC) Advancements

Ultra-High Performance Liquid Chromatography (UHPLC) has emerged as a powerful tool for the analysis of clostebol and its esters, offering significant improvements over traditional High-Performance Liquid Chromatography (HPLC). The use of smaller particle sizes (typically under 2 µm) in UHPLC columns results in higher separation efficiency, increased resolution, and faster analysis times. plos.org

For instance, a UHPLC-MS/MS method was developed for the detection of clostebol acetate in hair, demonstrating the capability to detect the compound in the low pg/mg range. unito.it This high sensitivity is crucial for detecting micro-doses of the substance. UHPLC systems, when coupled with mass spectrometry, provide a robust platform for the rapid and sensitive analysis of clostebol and its derivatives in complex biological matrices. plos.orgunito.itthermofisher.com The enhanced speed of UHPLC is particularly advantageous for high-throughput screening, a common requirement in anti-doping laboratories. thermofisher.com Furthermore, the development of specialized C18 columns designed for basic compounds allows for good peak shape without the need for ion-pairing reagents, which can interfere with mass spectrometric detection. chromatographyonline.com

Mass Spectrometric Detection Methods

Mass spectrometry (MS) is an indispensable technique for the definitive identification and quantification of this compound and its metabolites. Various MS-based methods have been developed, each offering distinct advantages.

Single Mass Spectrometry (MS) Applications

While tandem mass spectrometry is more commonly employed for its specificity, single mass spectrometry (MS) can be utilized for the initial screening and detection of clostebol. Gas chromatography-mass spectrometry (GC-MS) has been a conventional method for the analysis of anabolic steroids. nih.govnih.gov In GC-MS, the sample is vaporized and separated by gas chromatography before being ionized and detected by a mass spectrometer. mdpi.com Although single quadrupole MS systems are typically considered to have unit mass resolution, advancements in calibration techniques can achieve a high degree of mass accuracy, aiding in the identification of unknown compounds. chromsoc.jp However, for complex matrices and low concentrations typical in doping control, single MS may lack the required selectivity and is often used in conjunction with other techniques or as a preliminary screening tool. chromsoc.jp

Tandem Mass Spectrometry (MS/MS) (e.g., LC-MS/MS, GC-MS/MS)

Tandem mass spectrometry (MS/MS) is the gold standard for the confirmatory analysis of clostebol and its metabolites due to its high selectivity and sensitivity. unito.itnih.govcambridge.orgresearchgate.netwada-ama.orgunito.itnih.gov This technique involves the selection of a specific precursor ion (the parent molecule), its fragmentation, and the detection of specific product ions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a widely used technique for the detection of clostebol and its metabolites in various biological samples, including urine and hair. unito.itnih.govresearchgate.netwada-ama.orgunito.itnih.govupf.edutheanalyticalscientist.com LC-MS/MS methods have been developed to detect not only the parent compound but also its phase I and phase II metabolites, such as sulfate (B86663) and glucuronide conjugates. researchgate.netnih.govupf.edu The direct detection of these conjugated metabolites can significantly extend the window of detection for clostebol misuse. researchgate.netnih.govupf.edu For example, a study on clostebol sulfate metabolites in a Caucasian population using LC-MS/MS identified long-term metabolites detectable for over 10 days post-administration. nih.govupf.edu

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): GC-MS/MS is another powerful technique used for the detection of clostebol. cambridge.orgupf.edu It often requires a derivatization step to make the analytes volatile and thermally stable. upf.edu GC-MS/MS methods have been successfully applied to detect clostebol metabolites in urine samples. upf.edu In one study, a metabolite of clostebol was characterized using both LC-MS/MS and GC-MS. upf.edu

The enhanced sensitivity of modern MS/MS instruments allows for the detection of clostebol and its metabolites at very low concentrations, often in the picogram per milliliter (pg/mL) range. theanalyticalscientist.com

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) for Accurate Mass Measurement

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) combines a quadrupole mass analyzer with a time-of-flight mass analyzer, providing high-resolution and accurate mass measurements of both precursor and product ions. researchgate.netstanford.edu This capability is invaluable for the identification and structural elucidation of unknown metabolites.

In the context of clostebol analysis, LC-QTOF-MS has been instrumental in investigating its metabolic profiles. researchgate.net One study utilized UHPLC-QTOF-MS/MS to identify and characterize 15 previously unknown metabolites of clostebol in human urine, including hydroxylated, sulfated, and glucuronidated forms. researchgate.net The high mass accuracy of QTOF-MS, often in the range of 1-2 ppm for MS and 2-4 ppm for MS/MS, allows for the confident determination of the elemental composition of metabolites, which is a critical step in their identification. researchgate.netamericanlaboratory.com

Selected Reaction Monitoring (SRM) Acquisition Modes for Targeted Analysis

Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is a highly specific and sensitive targeted acquisition mode used in tandem mass spectrometry. unito.itnih.govnih.govbioanalysis-zone.com In SRM, the mass spectrometer is set to monitor specific precursor-to-product ion transitions for a list of target analytes. nih.gov This targeted approach significantly reduces background noise and enhances the signal-to-noise ratio, allowing for the quantification of analytes at very low levels. nih.govnih.gov

SRM methods have been developed for the analysis of clostebol and its metabolites. For instance, a theoretical SRM method was developed to detect sulfate metabolites of 4-chlorometandienone, a related anabolic steroid, which could be adapted for clostebol. researchgate.net In another study, an LC-MS/MS method using SRM was employed for the detection of clostebol sulfate metabolites. upf.edu The high specificity of SRM is achieved by monitoring unique ion transitions and retention times for each target compound. nih.gov

| Feature | Description |

| Targeted Analysis | Monitors specific ion transitions for predetermined analytes. |

| High Sensitivity | Capable of detecting substances at attomole levels. nih.gov |

| High Specificity | Reduces chemical noise by filtering for specific precursor and product ions. nih.gov |

| Quantitative Accuracy | Provides reliable and reproducible quantification. nih.gov |

Neutral Loss Scan and Precursor Ion Scan Strategies for Metabolite Detection

Neutral loss and precursor ion scans are powerful tools for the untargeted screening and identification of metabolites that share common structural features or fragmentation pathways. unito.itijpras.com

Neutral Loss Scan: This technique identifies all precursor ions that lose a specific neutral fragment upon collision-induced dissociation. It is particularly useful for detecting classes of conjugated metabolites, such as glucuronides (loss of 176 Da) or sulfates (loss of 80 Da). ijpras.com In the study of clostebol, neutral loss scans have been applied to detect its sulfate metabolites. unito.itnih.govupf.edu

Precursor Ion Scan: This method screens for all precursor ions that fragment to a specific, common product ion. This is useful for identifying metabolites that retain a core structural component of the parent drug. ijpras.com For anabolic steroids with a 3-keto-4-ene structure, precursor ion scans for common fragments like m/z 105, 91, and 77 have been used to detect new or unknown steroids and their metabolites, including those of clostebol. wada-ama.org

These scan strategies, often used in combination, have proven effective in comprehensive metabolite profiling of clostebol. A study on clostebol sulfate metabolites in a Caucasian population successfully applied neutral loss scans, precursor ion scans, and SRM to detect sixteen different sulfate metabolites. nih.govupf.eduresearchgate.net

Chemical Derivatization Strategies for Enhanced Analytical Performance

Chemical derivatization is a key strategy to improve the analytical performance of methods for detecting this compound. This process involves chemically modifying the target analyte to enhance its detectability by altering its physicochemical properties. researchgate.netresearchgate.net For anabolic steroids, which may lack easily ionizable functional groups, derivatization is crucial for improving their response in mass spectrometry. researchgate.net

Improvement of Ionization Efficiency in Atmospheric Pressure Ionization (API) Sources

The ionization efficiency of anabolic steroids like this compound in atmospheric pressure ionization (API) sources, such as electrospray ionization (ESI), can be inherently low. This is often due to the absence of readily protonated or deprotonated sites in their molecular structure. Chemical derivatization addresses this by introducing a moiety with a high proton affinity or a permanent charge, thereby significantly enhancing the ionization efficiency in the ESI source. researchgate.netnih.gov This conversion of a poorly ionizable compound into one that is easily detectable is a primary goal of derivatization in this context. researchgate.net The introduction of a chargeable tag, often a tertiary amine, facilitates the formation of ions in the gas phase, a prerequisite for sensitive analysis by LC/ESI-MS/MS. nih.govddtjournal.com

Chemical Derivatization for Liquid Chromatography-Mass Spectrometry Sensitivity Enhancement

Chemical derivatization is a widely adopted technique to boost the sensitivity of liquid chromatography-mass spectrometry (LC-MS) methods for steroid analysis. researchgate.netnih.gov By tagging the steroid molecule, derivatization not only improves ionization but can also enhance chromatographic separation and introduce specific fragmentation patterns upon collision-induced dissociation (CID). nih.govddtjournal.com This leads to a more sensitive and selective detection, which is critical for identifying trace levels of substances in complex biological samples. researchgate.netnih.gov The process aims to create derivatives that are more amenable to LC-MS analysis, ultimately lowering the limits of detection. thermofisher.com

Specific Reagents and Their Mechanistic Applications (e.g., Hydroxylamine (B1172632), Girard's Reagents)

Several derivatization reagents are employed to target specific functional groups on the steroid nucleus. For the carbonyl group present in many steroids, reagents such as hydroxylamine and Girard's reagents are commonly used. researchgate.netdshs-koeln.de

Hydroxylamine: This reagent reacts with the ketone functional group to form an oxime. The introduction of the nitrogen atom in the oxime derivative increases the proton affinity of the molecule, thereby enhancing its ionization efficiency in ESI-MS. researchgate.netddtjournal.com

Girard's Reagents: Girard's Reagent T (GRT) and Girard's Reagent P (GRP) are hydrazone-forming reagents that are particularly effective for derivatizing carbonyl groups. researchgate.netfit.edu These reagents introduce a permanently charged quaternary ammonium group into the steroid molecule. fit.edu This "fixed charge" significantly improves the ESI response in positive ion mode, leading to enhanced sensitivity. researchgate.netfit.edu Studies have shown that Girard's reagent derivatives can provide better sensitivity compared to hydroxylamine derivatives for some steroid esters. researchgate.net

The selection of the most suitable derivatization reagent depends on factors such as the specific structure of the analyte and the desired analytical outcome, including sensitivity enhancement and the generation of characteristic product ions for confirmation. dshs-koeln.de

Method Validation and Analytical Performance Parameters

To ensure that an analytical method is fit for its intended purpose, it must undergo rigorous validation. This process establishes the performance characteristics of the method and demonstrates its reliability.

Determination of Decision Limits (CCα) and Minimum Method Performance Requirements (MMPR)

In the context of official control, such as anti-doping analysis or residue control in food-producing animals, the decision limit (CCα) and minimum method performance requirements (MMPR) are critical parameters.

MMPR: For clostebol in urine, the MMPR has been set at 0.50 µg/L. nih.gov This value serves as a benchmark for the required capability of an analytical method.

CCα: The decision limit is the concentration at which it can be decided with a statistical certainty of 1-α that a sample is non-compliant. nih.gov For a confirmatory method, the CCα value must be lower than the MMPR. nih.gov For the analysis of clostebol, methods have been validated with calculated CCα values below the 0.50 µg/L MMPR, demonstrating their suitability for regulatory testing. nih.gov

The determination of these parameters is often performed in accordance with guidelines such as those from the European Union. nih.gov

Assessment of Sensitivity and Robustness in High-Throughput Analysis

High-throughput analysis, the screening of a large number of samples, is common in doping control and other areas. basicmedicalkey.com Methods used for this purpose must be not only sensitive but also robust.

Sensitivity: The sensitivity of a high-throughput method is crucial for detecting low concentrations of prohibited substances. thermofisher.com For anabolic steroids, methods have been developed with limits of detection (LODs) in the low pg/mL range, demonstrating excellent sensitivity. thermofisher.com

Robustness: Robustness refers to the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. thermofisher.comwaters.com In a high-throughput setting, a robust method consistently performs well over the analysis of a large number of samples with minimal need for instrument maintenance. thermofisher.comwaters.com For example, some methods for the analysis of banned substances in equine plasma have demonstrated robustness by successfully analyzing over 8,000 samples. thermofisher.com

The validation of a method for high-throughput analysis involves assessing its sensitivity and robustness to ensure it can reliably screen a large volume of samples in a timely and efficient manner. basicmedicalkey.comchromatographyonline.com

Quantitative and Qualitative Analysis in Research and Monitoring Contexts

In research and official monitoring programs, the analysis of clostebol and its derivatives is a multi-step process involving sample preparation, chromatographic separation, and mass spectrometric detection. The choice of methodology depends on the matrix (e.g., urine, hair, plasma) and the analytical objective—whether to simply identify the presence of the substance (qualitative) or to determine its precise concentration (quantitative). nih.govunito.it

Qualitative Analysis

Qualitative analysis aims to unambiguously identify clostebol or its metabolites in a sample. This is crucial in anti-doping and food safety contexts where the mere presence of the banned substance can constitute a violation. nih.governdim.org The primary methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govias.ac.in

Identification is typically based on two key parameters:

Retention Time: The time it takes for the analyte to pass through the chromatographic column. This is a characteristic property of a compound under specific column and mobile phase conditions. shimadzu.it

Mass Spectrum: When the analyte is ionized in the mass spectrometer, it produces a unique fragmentation pattern. erndim.org In GC-MS, this pattern serves as a chemical fingerprint. In tandem mass spectrometry (MS/MS), a specific precursor ion is selected and fragmented to produce characteristic product ions. The relationship between the precursor and product ions is a highly specific identifier. nih.gov

Research has focused on identifying the most reliable marker metabolites for clostebol. As this compound is an ester, it is rapidly hydrolyzed in the body to clostebol, which is then metabolized. Studies have identified several key metabolites in urine, which are often excreted as glucuronide or sulfate conjugates. researchgate.netnih.gov Detecting these metabolites is often the primary strategy for confirming the use of any clostebol ester.

Table 1: Major Identified Urinary Metabolites of Clostebol

| Metabolite ID | Chemical Name | Conjugate Form | Reference |

|---|---|---|---|

| M1 | 4-chloro-androst-4-en-3α-ol-17-one | Glucuronide | researchgate.net |

| S1a | 4ξ-chloro-5α-androst-3β-ol-17-one | Sulfate | nih.gov |

| - | epi-clostebol (17α-clostebol) | Glucuronide/Sulfate | researchgate.net |

| - | 4-chloro-4-androsten-3,17-dione | Not specified | researchgate.net |

| S2a | Not fully characterized | Sulfate | nih.gov |

This table presents key metabolites identified in research studies that serve as markers for clostebol administration.

Quantitative Analysis

Quantitative analysis measures the concentration of clostebol or its metabolites. This is essential for understanding excretion profiles, establishing reporting levels, and in some cases, distinguishing between intentional use and accidental exposure. unito.it LC-MS/MS is the gold standard for quantification due to its superior sensitivity and specificity. nih.gov

The quantitative process involves:

Sample Preparation: Extraction of the analytes from the biological matrix (e.g., solid-phase extraction from urine) and enzymatic hydrolysis to cleave conjugates. nih.govresearchgate.net

Calibration: A calibration curve is generated using certified reference standards of the analyte at known concentrations.

Internal Standards: A known amount of a stable isotope-labeled version of the analyte (e.g., clostebol-D3) is added to every sample at the beginning of the process. nih.gov This allows for correction of any analyte loss during sample preparation or variations in instrument response, ensuring accuracy.

Research has established methods capable of detecting clostebol and its metabolites at very low concentrations. For instance, in hair analysis, clostebol acetate has been detected in the low pg/mg range. unito.it In urine, the detection limit for clostebol metabolites by GC-MS has been reported as 10 ng/mL, while modern LC-MS/MS methods can achieve even lower limits, often in the sub-ng/mL range. benchchem.comias.ac.in For monitoring residues in slaughter animals, a minimum required performance limit (MRPL) for clostebol in urine has been set at 0.50 µg/L (or 0.5 ng/mL). nih.gov

Table 2: Example LC-MS/MS Parameters for Clostebol Metabolite Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantitative | Product Ion (m/z) - Qualitative | Reference |

|---|---|---|---|---|

| 17β-Clostebol | 323.2 | 287.2 | 149.1 | nih.gov |

| 17α-Clostebol | 323.2 | 287.2 | 149.1 | nih.gov |

This table shows representative multiple-reaction monitoring (MRM) transitions used in LC-MS/MS for the identification and quantification of clostebol and a related metabolite. The quantitative ion is used for measurement, while the qualitative ion serves as a confirmation.

The development of these advanced analytical methods ensures that regulatory bodies can monitor for the illicit use of this compound with a high degree of confidence, identifying its metabolic footprint long after administration. nih.gov

Interdisciplinary Research Applications and Implications

Forensic Science and Anti-Doping Research

The detection of synthetic anabolic-androgenic steroids (AAS) is a critical function of forensic science, particularly within the realm of anti-doping research. Clostebol (B1669245), as a derivative of testosterone (B1683101), is a prohibited substance under the World Anti-Doping Agency (WADA) code, and its esters, including clostebol capronate, are used for performance enhancement. unito.itwikipedia.org Research in this area focuses on robust detection methods, understanding metabolic pathways, and differentiating between intentional doping and inadvertent exposure.

Detection of Illicit Compound Use and Non-Intentional Exposure Scenarios

The detection of clostebol and its metabolites has become increasingly sophisticated, driven by the need to identify illicit use and to investigate claims of non-intentional exposure. yuntsg.comresearchgate.net Adverse Analytical Findings (AAFs) for clostebol can result from both deliberate administration and accidental contact with the substance. yuntsg.com

A significant number of AAFs for clostebol have been linked to the use of topical creams containing clostebol acetate (B1210297), such as Trofodermin®. yuntsg.comunito.it These cases often present a challenge for anti-doping authorities in distinguishing between an athlete's intentional use and unintentional exposure through contact with a person using the cream for therapeutic purposes. unito.itunil.ch Studies have demonstrated that even transient contact, such as a handshake or sharing a bed with a user, can lead to a positive doping test. unito.itpatsnap.com

The concentration of clostebol metabolites in urine is a key factor in these investigations. Low concentrations may indicate either the tail end of a doping cycle or a recent, low-level exposure from contamination. yuntsg.comunito.it For instance, in cases of indirect exposure, where an athlete came into contact with someone using a clostebol-containing cream, the urinary concentration of the main metabolite, M1 (4-chloro-androst-4-en-3α-ol-17-one), was consistently found to be below 1 μg/L. unito.it In contrast, direct application can result in peak concentrations of 30–40 μg/L. unito.it

Another documented scenario of non-intentional exposure involves the consumption of contaminated meat from animals treated with clostebol for growth promotion. unito.itnih.gov Although less common in regions with strict food safety regulations, it remains a plausible, albeit rare, source of exposure. yuntsg.com A notable case also highlighted the possibility of animal-to-human transfer, where an athlete tested positive after administering a spray containing clostebol acetate to her pet. researchgate.net

Table 1: Scenarios of Clostebol Exposure and Corresponding Metabolite Concentrations

| Exposure Scenario | Compound Form | Primary Matrix | Typical Metabolite Concentration | Reference |

|---|---|---|---|---|

| Direct Topical Application | Clostebol Acetate | Urine | Peak of 30-40 µg/L for M1 | unito.it |

| Indirect Contact (Human-to-Human) | Clostebol Acetate | Urine | Generally below 1-5 µg/L for M1 | unito.itpatsnap.com |

| Contaminated Meat Consumption | Clostebol Acetate | Urine | Detectable levels of M1 | nih.gov |

| Animal-to-Human Transfer | Clostebol Acetate | Urine / Hair | Low concentration in athlete's urine (e.g., 1.7 ng/mL); higher in animal's fur (e.g., 980 pg/mg) | researchgate.net |

Methodological Approaches for Differentiating Administration Routes

Distinguishing the route of administration for clostebol is a significant challenge in anti-doping investigations, as all routes are prohibited. unito.itunito.it Research has explored various methodologies to differentiate between oral ingestion (often associated with illicit doping) and transdermal exposure (more likely in contamination cases). unito.itwada-ama.org

One approach involves analyzing the metabolic profile of clostebol in urine. Studies have shown that the ratios of different clostebol metabolites can vary depending on the administration route. unito.itwada-ama.org For example, after oral administration, a greater number of metabolites have been detected compared to transdermal application. unito.it Specifically, the ratios of metabolites M2, M3, and M4 to the main metabolite, M1, have shown promise in discriminating between oral and transdermal administration. unito.it However, the universal application of these ratios is limited by the fact that the response ratios can depend on the specific analytical methods used by different WADA-accredited laboratories. unito.it

Another research avenue has been the investigation of phase II metabolites, specifically glucuronide and sulfate (B86663) conjugates. yuntsg.comunito.it The main metabolite, M1, and others (M2-M4) are primarily excreted as glucuronides, while another metabolite, M5 (4ζ-chloro-5ζ-androstan-3β-ol-17-one), is predominantly excreted as a sulfate. yuntsg.comunil.ch However, to date, these differences have not provided a clear distinction between administration routes. yuntsg.com

The presence of the intact ester, such as clostebol acetate, in serum has been suggested as a potential marker for meat contamination, but further research is needed to validate this after transdermal application. yuntsg.com While injectable forms of clostebol esters like caproate and propionate (B1217596) exist, the majority of reported cases involve topical administration of clostebol acetate. unito.itunito.it

Investigative Techniques for Contamination Events and Guidelines for Sporting Authorities

In the event of a suspected contamination, a multi-faceted investigative approach is necessary. To support a claim of unintentional exposure, several key pieces of evidence are typically required by sporting authorities. unito.it

A proposed strategy for investigating contamination scenarios includes:

Low Urinary Concentration: The concentration of the clostebol metabolite in the athlete's urine should be low and inconsistent with therapeutic or performance-enhancing use. unito.it

Hair Analysis: A hair test can be used to demonstrate a pattern of incidental exposure rather than chronic use. unito.it

Identification of the Source: The athlete must be able to identify the source of the contamination. unito.it

Expert Verification: An independent pharmacologist or toxicologist should verify the athlete's claims, confirming the unintentional nature of the exposure. unito.it

Sporting authorities are encouraged to consider all available evidence when evaluating a case. The detection of clostebol metabolites at very low concentrations has led to discussions about establishing a reporting level or threshold for M1. yuntsg.comresearchgate.net This could help to exclude some non-intentional doping scenarios, although it may also risk creating some false-negative results. yuntsg.com The World Anti-Doping Agency has established urinary reporting levels for other substances like clenbuterol, where low concentrations trigger an investigation into potential contamination rather than an immediate assertion of a doping violation. researchgate.netunil.ch

Hair Analysis in Doping Control and Forensic Investigations

Hair analysis offers a valuable complementary tool in doping control and forensic investigations involving clostebol. unito.itnih.gov Unlike urine, which provides a snapshot of recent exposure, hair can provide a longer detection window, offering insights into the history of substance use. unito.itunito.it This can be crucial in distinguishing between a one-off exposure and chronic, intentional use. nih.gov

In the context of clostebol, hair analysis can help to corroborate an athlete's claim of contamination. unito.itnih.gov For example, a single, low-level detection of clostebol acetate in a hair segment corresponding to the time of the adverse analytical finding could support a scenario of accidental exposure. unito.itunito.it Conversely, the absence of the substance in hair segments corresponding to the period before the positive urine test can also be a significant finding. researchgate.net

Research has shown that clostebol acetate can be detected in hair in the low picogram per milligram (pg/mg) range. unito.itnih.gov In a case of animal-to-human transfer, the concentration of clostebol acetate in the athlete's hair was 52 pg/mg, while the concentration in the fur of the dog she was treating was significantly higher at 980 pg/mg, providing strong evidence for the source of contamination. researchgate.net

The development and validation of sensitive methods like ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) have been instrumental in enabling the detection of low concentrations of clostebol and its esters in hair. nih.gov While the interpretation of quantitative findings in hair can be challenging due to a lack of systematic studies, the results can provide crucial evidence in anti-doping rule violation cases. unito.itnih.gov

Table 2: Application of Hair Analysis in Clostebol Investigations

| Analytical Technique | Matrix | Finding | Implication | Reference |

|---|---|---|---|---|

| UHPLC-MS/MS | Head and Body Hair | Detection of clostebol acetate in the low pg/mg range | Can differentiate between chronic use and single exposure | unito.itnih.gov |

| LC-MS/MS | Hair and Fur | Comparison of clostebol acetate concentrations between athlete's hair (52 pg/mg) and pet's fur (980 pg/mg) | Provided evidence for animal-to-human contamination | researchgate.net |

Livestock and Food Safety Research

The use of anabolic steroids in livestock is a matter of public health concern due to the potential for residues to enter the human food chain. Research in this area is focused on monitoring these residues to ensure food safety.

Monitoring of Anabolic Steroid Residues in Food-Producing Animals

The use of anabolic-androgenic steroids like clostebol and its esters for growth promotion in food-producing animals is banned in the European Union and other regions due to potential risks to human health. nih.govresearchgate.netnih.gov To enforce this ban and ensure consumer safety, regulatory bodies mandate the monitoring of animal products for residues of these substances. nih.govresearchgate.net

Clostebol has been used in the past to fatten cattle. nih.govresearchgate.net Consequently, methods have been developed to detect its residues in biological matrices from slaughter animals, primarily urine. nih.govresearchgate.net These methods are crucial for national control plans that monitor the illegal use of banned substances in animal husbandry. nih.govresearchgate.net

The analytical methods employed for monitoring typically involve liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity for detecting clostebol and its metabolites. nih.govresearchgate.net The validation of these methods is performed according to stringent international guidelines to ensure their reliability for confirmatory purposes. nih.govresearchgate.net

In animals, clostebol acetate is metabolized into several key compounds, including epi-clostebol, 4-chloro-4-androsten-3,17-dione (CLAD), and 4-chloro-4-androsten-3α-ol-17-one. nih.gov The metabolic profile can vary depending on the animal species and the route of administration (e.g., intramuscular versus oral). nih.gov Monitoring programs test for these marker residues to determine if an animal has been illegally treated. nih.govresearchgate.net For example, a study detailing a validated LC-MS/MS method for clostebol residue detection in cattle and pig urine was introduced into Poland's National Control Plan in 2023. nih.govresearchgate.netnih.gov

While a documented case from 1992 showed that consumption of meat contaminated with clostebol acetate could lead to a positive doping test, such occurrences are now considered rare in the EU due to strict regulations and monitoring. unito.itnih.gov

Broader Steroid Biochemistry and Metabolic Pathway Research

The study of clostebol and its esterified forms like this compound contributes significantly to the broader understanding of steroid biochemistry, particularly in the areas of structure-activity relationships and metabolic pathways.

Structure-Activity Relationship Studies within the Androstane (B1237026) Class

The chemical structure of a steroid dictates its biological activity. Research into clostebol provides valuable insights into how specific structural modifications to the androstane skeleton influence its anabolic and androgenic properties. Clostebol is a 4-chloro derivative of testosterone. nih.govwikipedia.org This single substitution of a chlorine atom at the C4 position has profound effects on its biochemical behavior.

The key structure-activity relationships illuminated by clostebol include:

Prevention of 5α-Reduction: The presence of the 4-chloro group sterically hinders the action of the 5α-reductase enzyme. wikipedia.orgyuntsg.com This enzyme is responsible for converting testosterone into the more potent androgen, dihydrotestosterone (B1667394) (DHT). By blocking this conversion, the androgenic potential of clostebol is significantly reduced compared to testosterone. wikipedia.org

Inhibition of Aromatization: The 4-chloro substitution also prevents the aromatase enzyme from converting the steroid into estrogenic compounds. nih.govwikipedia.org This eliminates the potential for estrogen-related side effects.

Esterification and Pharmacokinetics: Clostebol is often administered as an ester, such as clostebol caproate. wikipedia.orgontosight.ai The attachment of the caproate (hexanoate) ester at the 17β-hydroxyl group increases the lipophilicity of the molecule. ontosight.ai This modification results in a slower release from the injection site, leading to a prolonged duration of action. This principle of esterification is a common strategy used to modify the pharmacokinetic profiles of many steroid hormones. wikipedia.org

Table 2: Structure-Activity Relationship of Clostebol

| Structural Modification | Biochemical Effect | Consequence on Activity |

|---|---|---|

| 4-Chloro Group | Blocks 5α-reductase enzyme activity. wikipedia.orgyuntsg.com | Reduces androgenic potency by preventing conversion to dihydrotestosterone (DHT). wikipedia.org |

| 4-Chloro Group | Prevents aromatization to estrogens. nih.govwikipedia.org | Eliminates estrogenic activity. nih.gov |

| 17β-Caproate Ester | Increases lipophilicity. ontosight.ai | Creates a depot effect, leading to a slower release and prolonged duration of action. ontosight.ai |

Contribution to the Understanding of General Steroid Metabolism and Biosynthesis

The study of how the body processes this compound provides a clearer picture of the general metabolic pathways for synthetic steroids. After administration, the caproate ester is cleaved, releasing the active clostebol molecule. The subsequent metabolism of clostebol follows pathways common to other androstane steroids but with unique features due to its chlorinated structure.

Research on clostebol metabolism has identified several key metabolic steps:

Phase I Metabolism: This phase involves modifications to the steroid structure. For clostebol, this includes the reduction of the A-ring and oxidation of the 17β-hydroxyl group by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD). nih.gov This is a common metabolic step for many steroid hormones, including testosterone. nih.gov However, the 4-chloro group influences the specific metabolites that are formed. researchgate.net Studies have identified several Phase I metabolites, such as 4-chloro-androst-4-en-3α-ol-17-one (the main metabolite used for detection) and epi-clostebol. yuntsg.comresearchgate.net

Phase II Metabolism: In this phase, the body conjugates the steroid metabolites with hydrophilic molecules to facilitate their excretion. Clostebol metabolites are primarily excreted as glucuronides and, to a lesser extent, as sulfates. yuntsg.comresearchgate.netnih.gov This pattern of conjugation and excretion is typical for many steroid hormones and their metabolites.

The investigation into clostebol's metabolic fate, particularly the differences observed between oral and other administration routes, has helped to refine the analytical strategies used in anti-doping and food safety testing. wada-ama.org For example, identifying metabolites that are unique to a specific route of administration can provide crucial evidence in a doping investigation. wada-ama.org The challenges in distinguishing administration routes based on metabolite profiles highlight the complexity of steroid metabolism and the need for ongoing research. yuntsg.comnih.gov

Q & A

Q. What experimental design considerations are critical for optimizing Clostebol capronate synthesis protocols?

Methodological Answer:

- Variable Selection : Prioritize variables such as reaction temperature, catalyst type (e.g., palladium-based catalysts), and solvent polarity, which influence esterification efficiency. Use factorial design to identify interactions between variables .

- Purification Techniques : Compare column chromatography vs. recrystallization for isolating this compound, emphasizing yield and purity metrics. Validate purity via HPLC (≥98% purity threshold) .

- Data Validation : Replicate synthesis trials (n ≥ 3) to assess reproducibility. Report deviations in yield (±5%) and purity (±1%) as error margins .

Q. How can researchers validate the androgen receptor binding mechanism of this compound in vitro?

Methodological Answer:

- Assay Selection : Use competitive binding assays with radiolabeled ligands (e.g., H-DHT) to measure displacement efficacy. Include positive controls (e.g., testosterone) and negative controls (solvent-only) .

- Statistical Analysis : Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC values. Report confidence intervals (95% CI) and compare with known anabolic agents .

- Ethical Compliance : Ensure cell line use aligns with institutional biosafety protocols (e.g., IRB approval for primary cell cultures) .

Advanced Research Questions

Q. How should researchers resolve contradictions between in vivo anabolic effects and in vitro receptor affinity data for this compound?

Methodological Answer:

- Pharmacokinetic Modeling : Integrate bioavailability data (e.g., plasma half-life, tissue distribution) using compartmental models to explain disparities between receptor affinity and observed anabolic activity .

- Meta-Analysis : Aggregate data from ≥5 independent studies to identify confounding variables (e.g., dosing regimens, animal models). Apply random-effects models to quantify heterogeneity (I statistic) .

- Metabolite Profiling : Use LC-MS/MS to characterize active metabolites (e.g., Clostebol) and their contributions to in vivo effects .

Q. What methodologies are recommended for assessing long-term metabolic impacts of this compound in preclinical models?

Methodological Answer:

- Longitudinal Study Design : Administer this compound (e.g., 0.1–5 mg/kg) to rodent models over 12 weeks. Monitor glucose tolerance (OGTT), lipid profiles, and hepatic enzymes monthly .

- Omics Integration : Perform transcriptomic (RNA-seq) and proteomic (LC-MS) analyses on liver/kidney tissues to identify dysregulated pathways (e.g., gluconeogenesis, lipid oxidation) .

- Ethical Reporting : Adhere to ARRIVE guidelines for animal research, including sample size justification and randomization protocols .

Data Analysis and Reporting